

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tubotaiwine

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Compound of Interest

Compound Name: *Tubotaiwine*

Cat. No.: *B1253118*

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Abstract

Tubotaiwine is a naturally occurring monoterpenoid indole alkaloid found in several plant species, including those of the *Alstonia* and *Rauvolfia* genera. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of (+)-**Tubotaiwine**. It includes its definitive IUPAC name, molecular formula, and absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation and characterization are outlined. Furthermore, this guide discusses its known biological activities, particularly its interaction with opioid and adenosine receptors, and presents the associated signaling pathways.

Chemical Structure and Properties

Tubotaiwine possesses a complex pentacyclic core structure. Its systematic IUPAC name is methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0^{1,9}.0^{2,7}.0^{14,17}]octadeca-2,4,6,9-tetraene-10-carboxylate.[1] The molecular formula is C₂₀H₂₄N₂O₂ with a molecular weight of 324.4 g/mol .[1]

Property	Value	Source
IUPAC Name	methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0 ¹ , ⁹ .0 ² , ⁷ .0 ¹⁴ , ¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	[1]
Molecular Weight	324.4 g/mol	[1]
CAS Number	6711-69-9	[1]
Synonyms	(+)-Tubotaiwine, 20(S)-tubotaiwine, Dihydrocondylocarpine	[1]

Stereochemistry

The stereochemistry of **Tubotaiwine** has been a subject of investigation, with early studies providing foundational chemical evidence.[2] More recent and comprehensive spectroscopic analyses have definitively established its absolute configuration. The chiral centers are designated as (1S, 11S, 17R, 18S), and the stereocenter at position 20 is in the (S) configuration.[1] This specific spatial arrangement of atoms is crucial for its biological activity.

Note on Quantitative Crystallographic Data: As of the latest literature review, a public domain single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and torsional angles for **Tubotaiwine** could not be located. Therefore, a table of these specific quantitative data points is not available. For general reference, typical bond lengths and angles for similar organic molecules can be consulted from crystallographic databases.

Spectroscopic Data

The structural elucidation of **Tubotaiwine** relies heavily on nuclear magnetic resonance (NMR) spectroscopy. While a complete, tabulated dataset of chemical shifts and coupling constants from a single source is not readily available in the literature, various studies have reported and utilized ¹H and ¹³C NMR data to confirm its structure and stereochemistry.[2][3]

Table of Representative NMR Data:

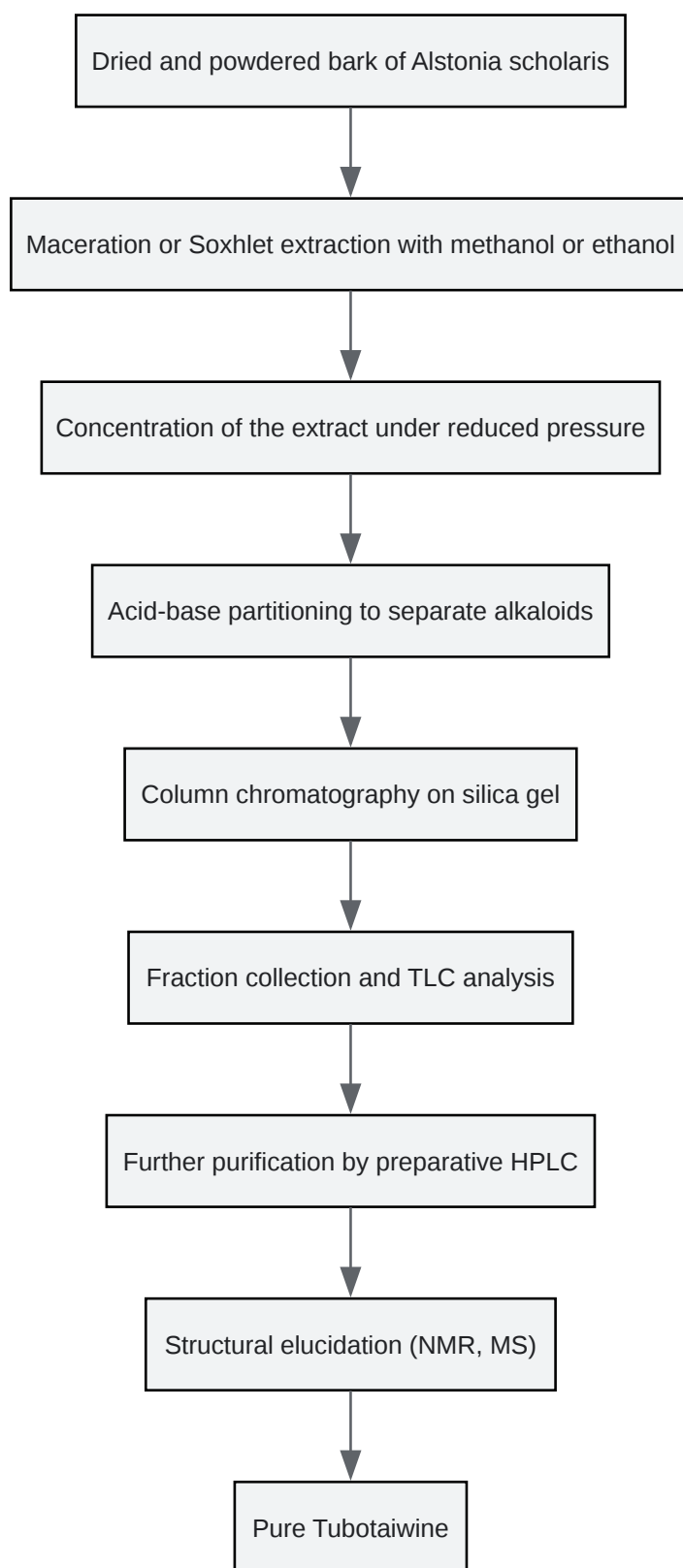
A comprehensive and experimentally verified table of ^1H and ^{13}C NMR chemical shifts and coupling constants for **Tubotaiwine** is not available in the cited literature. The characterization is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign the complex spin systems.

Experimental Protocols

Isolation and Purification of Tubotaiwine from *Alstonia scholaris*

The following is a generalized protocol based on methods for isolating indole alkaloids from *Alstonia scholaris*.^{[3][4][5][6]}

Experimental Workflow for Isolation



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Caption: General workflow for the isolation of **Tubotaiwine**.

- **Extraction:** The dried and powdered stem or root bark of *Alstonia scholaris* is subjected to exhaustive extraction with methanol or ethanol at room temperature or using a Soxhlet apparatus.[3][4]
- **Concentration:** The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.[4]
- **Acid-Base Partitioning:** The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.[4]
- **Chromatographic Separation:** The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the different alkaloids.[6]
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Tubotaiwine**.
- **Final Purification:** Fractions enriched with **Tubotaiwine** are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The purified **Tubotaiwine** is then subjected to spectroscopic analysis for structural confirmation.

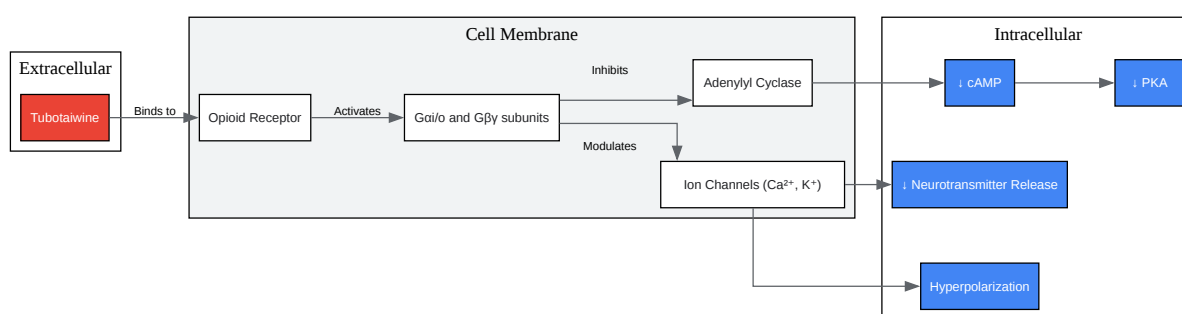
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

Biological Activity and Signaling Pathways

Tubotaiwine has been reported to exhibit affinity for both opioid and adenosine receptors, suggesting its potential as a neuromodulatory agent.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like **Tubotaiwine**, initiate a signaling cascade that typically leads to analgesic and other central nervous system effects. The general mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.



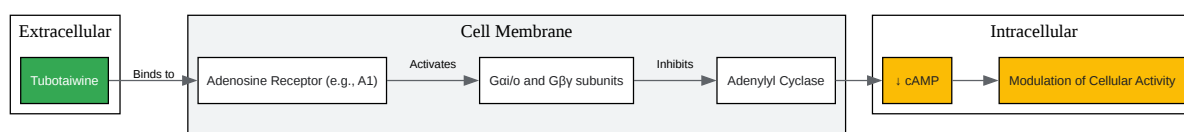
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Caption: General opioid receptor signaling pathway.

Adenosine Receptor Signaling

Adenosine receptors are also GPCRs that play crucial roles in various physiological processes. **Tubotaiwine**'s affinity for these receptors suggests it may influence pathways related to inflammation, neurotransmission, and cardiovascular function. The specific downstream effects depend on the receptor subtype (A₁, A_{2a}, A_{2e}, A₃) that is activated. For instance, A₁ and A₃

receptors are typically coupled to inhibitory G-proteins (Gi), while A_{2a} and A_{2e} receptors are coupled to stimulatory G-proteins (Gs).



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Caption: General adenosine A1 receptor signaling.

Conclusion

Tubotaiwine is a structurally complex indole alkaloid with well-defined stereochemistry. Its isolation from natural sources requires a multi-step purification process, and its structure is confirmed through advanced spectroscopic techniques. The affinity of **Tubotaiwine** for opioid and adenosine receptors highlights its potential as a lead compound in drug discovery, particularly in the development of novel analgesics and neuromodulatory agents. Further research is warranted to elucidate the specific downstream signaling events following receptor binding and to fully characterize its pharmacological profile.

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